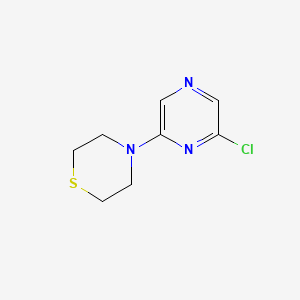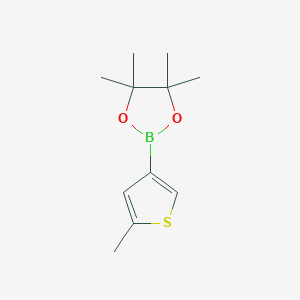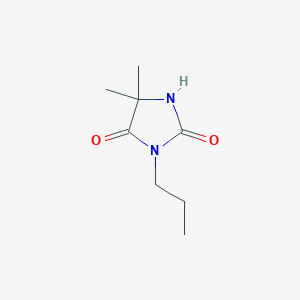
5,5-Dimethyl-3-propylimidazolidine-2,4-dione
Overview
Description
5,5-Dimethyl-3-propylimidazolidine-2,4-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5,5-Dimethyl-3-propylimidazolidine-2,4-dione is 1S/C8H14N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4-5H2,1-3H3,(H,9,12) .Physical And Chemical Properties Analysis
5,5-Dimethyl-3-propylimidazolidine-2,4-dione is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
-
Pharmaceutical Research
- Application : The compound “5,5-Dimethyl-3-propylimidazolidine-2,4-dione” is a type of heterocyclic compound containing nitrogen and sulfur . It plays a central role in the biological functioning of several essential molecules .
- Method of Application : The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
- Results : TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
-
Cancer Research
- Application : The compound “5,5-Dimethyl-3-propylimidazolidine-2,4-dione” has been evaluated for its anti-cancer activity .
- Method of Application : A series of 5,5-diphenylimidazolidine-2,4-dione derivatives were synthesized and evaluated for their anti-cancer activity .
- Results : The compound exhibited broad spectrum and potent anti-tumor activity, with a percentage of inhibition ranging from 28 to 114% .
- Antimicrobial Research
- Application : This compound has been evaluated for its antimicrobial activity .
- Method of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
- Synthesis of Heterocyclic Compounds
- Application : This compound can be used as a reagent for the synthesis of heterocyclic compounds .
- Method of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
Safety And Hazards
The safety information for 5,5-Dimethyl-3-propylimidazolidine-2,4-dione includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
5,5-dimethyl-3-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4-5H2,1-3H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBQLGXVOSEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-propylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



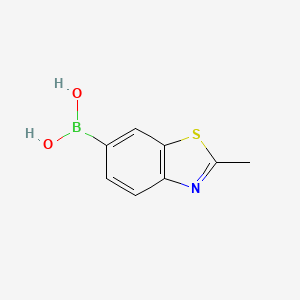
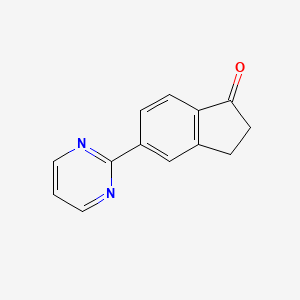
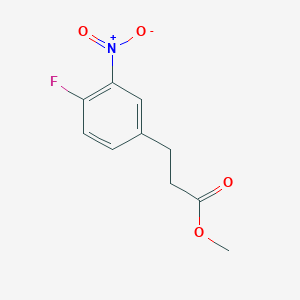
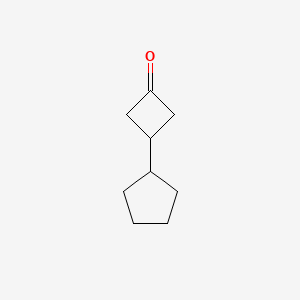
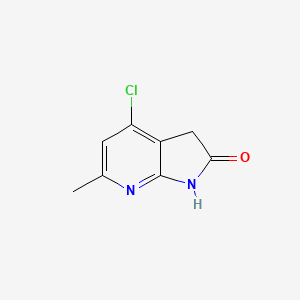

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)
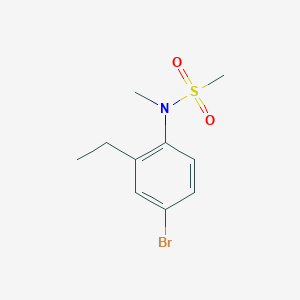
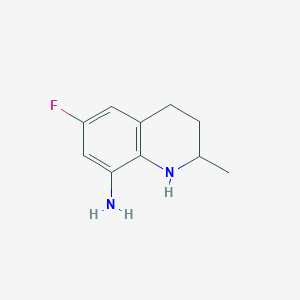
![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)
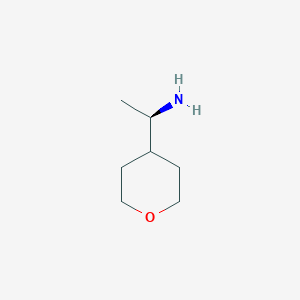
![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)
